molecular formula C17H17F3N2O4S B3479996 2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3479996
M. Wt: 402.4 g/mol
InChI Key: KNUNRTVRGJMIRX-UHFFFAOYSA-N
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Description

2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the aniline derivative: Starting with 3-methoxyaniline, a sulfonylation reaction is carried out using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide formation: The sulfonylated aniline is then reacted with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyanilino)-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide

Uniqueness

2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the methoxy and trifluoromethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4S/c1-26-13-7-5-6-12(10-13)22(27(2,24)25)11-16(23)21-15-9-4-3-8-14(15)17(18,19)20/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUNRTVRGJMIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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